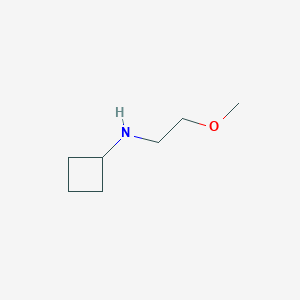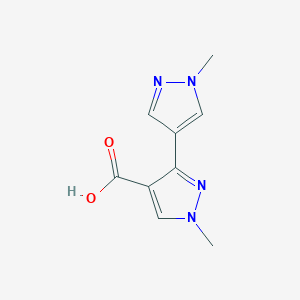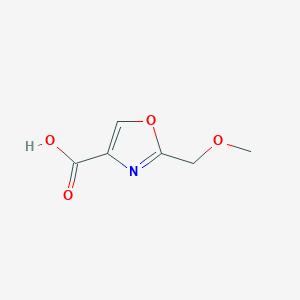
2-(Methoxymethyl)-1,3-oxazole-4-carboxylic acid
Descripción general
Descripción
2-(Methoxymethyl)-1,3-oxazole-4-carboxylic acid is a chemical compound with the molecular formula C<sub>7</sub>H<sub>14</sub>O<sub>3</sub> . It belongs to the class of boronic acids and contains an oxazole ring. The compound’s structure includes a methoxymethyl group attached to the oxazole ring, as well as a carboxylic acid functional group.
Synthesis Analysis
The synthesis of this compound involves the introduction of the methoxymethyl group onto the oxazole ring. Various methods can be employed, including boronate coupling reactions or direct functionalization of the oxazole scaffold. Researchers have explored different synthetic routes to access this compound efficiently.
Molecular Structure Analysis
The molecular structure of 2-(Methoxymethyl)-1,3-oxazole-4-carboxylic acid consists of a five-membered oxazole ring with a carboxylic acid group at one end and a methoxymethyl group at another. The boron atom is attached to the phenyl ring, forming a boronic acid moiety. The stereochemistry and conformational aspects of this compound are essential for understanding its reactivity and interactions.
Chemical Reactions Analysis
The compound’s reactivity centers around the boronic acid functionality. It can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form C-C bonds. Additionally, it may undergo protodeboronation reactions, leading to the removal of the boron group and subsequent functionalization.
Physical And Chemical Properties Analysis
- Melting Point : The compound’s melting point provides insight into its stability and crystalline structure.
- Solubility : Understanding its solubility in different solvents is crucial for practical applications.
- Spectroscopic Data : NMR, IR, and UV-Vis spectra reveal information about functional groups and bonding.
Aplicaciones Científicas De Investigación
Generation in Zinc Derivative Synthesis
2-(Bromomethyl)-4-carbethoxy-1,3-oxazole reacts with zinc to create a new heteroaromatic organozinc derivative. This has potential applications in the synthesis of virginiamycin and other streptogramin antibiotics (Gangloff, Aakermark, & Helquist, 1992).
Role in Abnormal Diels–Alder Reactions
2-Alkyl- or 2-aryl-substituted 5-methoxy-4-(p-nitrophenyl)oxazoles react with tetracyanoethylene, leading to various methyl esters through oxazole ring opening. This suggests applications in understanding zwitterionic reaction mechanisms and in structural analysis via X-ray crystallography (Ibata et al., 1992).
Intermediate in Peptide Synthesis
The structures of 2-alkoxy-5(4H)-oxazolones derived from certain amino acids have been solved by X-ray diffraction, providing insights into their role as intermediates in peptide synthesis. This offers understanding into their bond distances and electron delocalization in the CN π-system (Crisma et al., 1997).
Application in Macrolide Synthesis
Oxazoles like 2-(ω-hydroxyalkyl)-4,5- diphenyloxazoles have been used in the synthesis of macrolides, such as recifeiolide and curvularin. This involves an oxidation-acylation sequence, demonstrating oxazoles' utility as activated carboxylic acids in organic synthesis (Wasserman, Gambale, & Pulwer, 1981).
Safety And Hazards
As with any chemical compound, safety precautions are essential. Researchers should handle 2-(Methoxymethyl)-1,3-oxazole-4-carboxylic acid in a well-ventilated area, wear appropriate protective gear, and follow established protocols. Consult safety data sheets for specific hazards associated with this compound.
Direcciones Futuras
Future research could explore:
- Biological Activity : Investigate potential biological targets or applications.
- Derivatives : Synthesize derivatives with modified functional groups.
- Catalytic Applications : Explore its catalytic potential in organic transformations.
Propiedades
IUPAC Name |
2-(methoxymethyl)-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4/c1-10-3-5-7-4(2-11-5)6(8)9/h2H,3H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWXGYGPOUJWJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=CO1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methoxymethyl)-1,3-oxazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Methylpiperazin-1-yl)-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1427996.png)
![[1-(Oxan-4-yl)piperidin-3-yl]methanamine](/img/structure/B1427997.png)

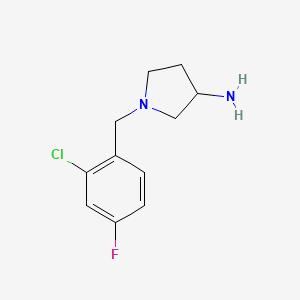
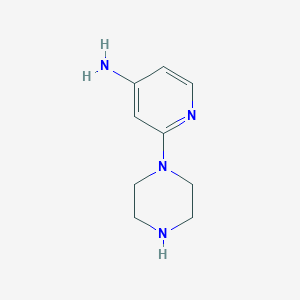
![{4-Methyl-2-[(4-methylpentyl)oxy]phenyl}methanamine](/img/structure/B1428002.png)
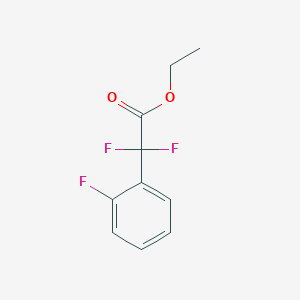
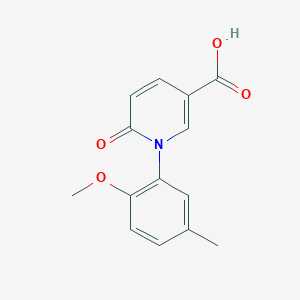
![N-[2-(azepan-1-yl)ethyl]cyclobutanamine](/img/structure/B1428008.png)
![1-{[1,2,3,4]Tetrazolo[1,5-a]pyrazin-5-yl}piperidine-4-carboxylic acid](/img/structure/B1428011.png)
amino}butanoate](/img/structure/B1428012.png)
![5-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1428014.png)
